2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
Description
2-Chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 2-chlorophenyl group linked via an ethyl chain to a 3-methyl-1-benzothiophen-2-yl moiety. The benzothiophene core, a sulfur-containing heterocycle, contributes to its unique electronic and steric properties, which are critical for interactions in biological or material systems . The chloro substituent enhances lipophilicity and may influence binding affinity in therapeutic targets .
Properties
CAS No. |
920537-63-9 |
|---|---|
Molecular Formula |
C18H16ClNOS |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16ClNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
XTXGCRPECQQWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzothiophene Intermediate: The synthesis begins with the preparation of 3-methyl-1-benzothiophene. This can be achieved through cyclization reactions involving appropriate starting materials such as 2-methylthiophenol and acetic anhydride under acidic conditions.
Alkylation: The benzothiophene intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 2-position of the benzamide moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:
Comparative studies with iodine- and bromine-substituted analogs show reduced reaction rates for the chlorine derivative, attributed to weaker leaving-group ability (reactivity trend: I > Br > Cl) .
Coupling Reactions
The benzamide backbone participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Reaction with phenylboronic acid under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields 2-phenyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide with 78% efficiency. Steric hindrance from the benzothiophene group necessitates elevated temperatures (110°C) .
Buchwald-Hartwig Amination
Coupling with morpholine using Pd₂(dba)₃ and Xantphos produces 2-(morpholin-4-yl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide in 68% yield. The chlorine substituent’s moderate electronegativity facilitates oxidative addition to palladium .
Oxidation
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the benzothiophene’s sulfur atom to a sulfoxide, generating 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl-S-oxide)ethyl]benzamide (89% yield). Further oxidation to sulfone requires harsher conditions (H₂O₂, AcOH, 24 h) .
Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the benzothiophene ring to a dihydro derivative without affecting the amide bond (Yield: 93%) .
Stability Under Acidic/Basic Conditions
Comparative Reactivity with Halogenated Analogs
Data from halogen-swap studies highlight distinct reactivity profiles:
| Property | Cl Derivative | Br Derivative | I Derivative |
|---|---|---|---|
| NAS Rate (k, s⁻¹) | 0.012 | 0.045 | 0.112 |
| Coupling Efficiency | 68% | 75% | 82% |
| Oxidative Stability | High | Moderate | Low |
The chlorine derivative exhibits slower reaction kinetics but superior stability in oxidative environments compared to bromine and iodine analogs .
Key Research Findings
-
Chlorine’s electron-withdrawing effect stabilizes the benzamide core against nucleophilic attack but reduces coupling efficiency .
-
The benzothiophene group’s steric bulk necessitates tailored reaction conditions for optimal yields .
-
Stability in acidic media makes this compound suitable for oral drug formulation studies .
Scientific Research Applications
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the biochemical pathways and mechanisms of action of benzamide derivatives.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to the active site of enzymes, inhibiting their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound’s structural analogs are identified based on shared benzamide scaffolds, chloro substituents, or heterocyclic appendages. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The benzothiophene moiety in the target compound increases logP compared to indole derivatives (e.g., 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has XLogP3 = 3.9 ).
- Hydrogen Bonding : The absence of polar groups (e.g., hydroxy or methoxy) reduces solubility relative to compounds like 4-chloro-N-(2-hydroxyphenyl)benzamide .
- Molecular Weight : Most analogs range between 300–450 g/mol, suitable for drug-like properties.
Challenges and Opportunities
- Solubility: Hydrophobic benzothiophene may limit bioavailability; formulation strategies (e.g., nanoencapsulation) could mitigate this.
- Selectivity : Structural modifications (e.g., introducing polar groups) may improve selectivity over off-targets.
Biological Activity
2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic compound belonging to the benzamide class, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C18H16ClNOS
- Molecular Weight : 325.85 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that compounds in the benzamide class, including this compound, exhibit a range of biological activities:
1. Antitumor Activity
Studies have shown that benzamide derivatives can inhibit various cancer cell lines. The specific mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival. For instance, certain benzamides have been linked to the inhibition of RET kinase, which plays a significant role in certain cancers.
2. Anti-inflammatory Effects
Benzamides are known for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Neuroprotective Effects
Some studies indicate that benzamide derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Parkinson's disease. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems and reduction of oxidative stress.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with various receptors, influencing signaling cascades that affect cell growth and differentiation.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of various benzamide derivatives on human cancer cell lines. Results indicated that this compound inhibited cell proliferation significantly compared to control groups.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, administration of the compound reduced edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
